molecular formula C12H19NO2 B13286183 2-{[(4-Methoxybutyl)amino]methyl}phenol

2-{[(4-Methoxybutyl)amino]methyl}phenol

Cat. No.: B13286183
M. Wt: 209.28 g/mol
InChI Key: UAACRXISOTWNLY-UHFFFAOYSA-N
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Description

2-{[(4-Methoxybutyl)amino]methyl}phenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a phenol derivative that contains a methoxybutyl group attached to an amino methyl group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxybutyl)amino]methyl}phenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized by reducing a Schiff base formed from the reaction of 4-methoxybutylamine and 2-hydroxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions. Industrial production may also involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxybutyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced further to modify the amino group or other functional groups.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-{[(4-Methoxybutyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Methoxybutyl)amino]methyl}phenol is unique due to the presence of the methoxybutyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(4-methoxybutylamino)methyl]phenol

InChI

InChI=1S/C12H19NO2/c1-15-9-5-4-8-13-10-11-6-2-3-7-12(11)14/h2-3,6-7,13-14H,4-5,8-10H2,1H3

InChI Key

UAACRXISOTWNLY-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC=CC=C1O

Origin of Product

United States

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